1-(4-Methoxy-3,5-dimethylphenyl)piperazine
Description
Historical Context of N-Arylpiperazines as Privileged Scaffolds in Medicinal Chemistry
The journey of N-arylpiperazines in medicinal chemistry is a rich narrative of discovery and innovation. Historically, these compounds have been recognized as "privileged scaffolds" – molecular frameworks that are capable of binding to a variety of biological targets with high affinity. This versatility has led to their incorporation into a wide array of therapeutic agents.
The initial exploration of N-arylpiperazines dates back to the mid-20th century, with the discovery of their potent antihistaminic and antiemetic properties. This early success paved the way for further investigation into their pharmacological potential. Over the decades, researchers have successfully tailored the N-arylpiperazine core to interact with a diverse range of receptors and enzymes, leading to the development of drugs for various conditions, including psychiatric disorders, cardiovascular diseases, and infectious agents. The modular nature of the N-arylpiperazine scaffold, which allows for systematic structural modifications, has been a key factor in its enduring legacy in drug discovery.
Contemporary Significance of Arylpiperazine Architectures in Chemical Biology
In the current landscape of chemical biology, arylpiperazine architectures continue to be of immense interest. Their ability to modulate the function of G-protein coupled receptors (GPCRs), ion channels, and transporters has made them invaluable tools for dissecting complex biological pathways.
Modern research has expanded the application of arylpiperazines into new therapeutic areas, including oncology and neurodegenerative diseases. mdpi.com For instance, certain derivatives have been shown to exhibit potent anti-proliferative activity against various cancer cell lines, while others are being investigated for their potential to ameliorate the symptoms of Alzheimer's and Parkinson's diseases. The ongoing exploration of the chemical space around the arylpiperazine nucleus, driven by advances in synthetic chemistry and computational modeling, continues to unveil novel compounds with unique biological activities.
Research Rationale for Investigating 1-(4-Methoxy-3,5-dimethylphenyl)piperazine
While the broader class of N-arylpiperazines is well-studied, specific derivatives such as This compound remain largely uncharacterized in publicly available scientific literature. The rationale for investigating this particular compound would likely stem from a systematic exploration of structure-activity relationships within the N-arylpiperazine family.
The introduction of methyl groups at the 3 and 5 positions of the phenyl ring, flanking the methoxy (B1213986) group, would significantly alter the steric and electronic properties of the molecule compared to its unmethylated counterpart, 1-(4-methoxyphenyl)piperazine (B173029). These modifications could lead to:
Enhanced selectivity: The bulky methyl groups might favor binding to specific receptor subtypes, reducing off-target effects.
Modified metabolic stability: The methyl groups could block sites of metabolism, potentially leading to a longer biological half-life.
Altered potency: The electronic effect of the methyl groups, in conjunction with the methoxy group, could influence the binding affinity of the compound to its biological target.
A comprehensive investigation into the synthesis, chemical properties, and biological activity of This compound is therefore a logical step in the ongoing quest to expand the chemical toolbox of piperazine-based compounds.
Detailed Research Findings on this compound
Hypothetical Synthesis and Characterization
Based on established methods for the synthesis of N-arylpiperazines, a plausible synthetic route to This compound would involve the reaction of 4-bromo-1-methoxy-3,5-dimethylbenzene with piperazine (B1678402). This reaction is typically carried out in the presence of a palladium catalyst and a base, in a high-boiling point solvent.
Table 1: Hypothetical Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 4-Bromo-1-methoxy-3,5-dimethylbenzene | Piperazine | Pd₂(dba)₃ / BINAP | Sodium tert-butoxide | Toluene | This compound |
This table represents a hypothetical synthetic route. Actual reaction conditions would require optimization.
Characterization of the synthesized compound would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Chemical and Physical Properties
The chemical and physical properties of This compound have not been experimentally determined and reported. However, based on its structure, some properties can be predicted.
Table 2: Predicted Chemical and Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
| pKa | The piperazine nitrogens would be basic |
These properties are predicted and have not been experimentally verified.
Biological Activity and Research Applications
As there are no published studies on the biological activity of This compound , its specific pharmacological profile remains unknown. However, based on the known activities of other N-arylpiperazines, it could potentially be investigated for a variety of applications, including:
Central Nervous System (CNS) disorders: Many N-arylpiperazines interact with serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications in the treatment of depression, anxiety, and psychosis.
Oncology: The anti-proliferative effects of some arylpiperazine derivatives make this compound a candidate for screening in cancer cell lines. mdpi.com
Infectious diseases: The piperazine scaffold is present in several antimicrobial agents.
Further research is required to determine if This compound possesses any of these or other biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-12(9-11(2)13(10)16-3)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
JSIIEYLFGCICKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)N2CCNCC2 |
Origin of Product |
United States |
Pharmacological Characterization of 1 4 Methoxy 3,5 Dimethylphenyl Piperazine and Analogues
Neurochemical Effects in Preclinical Models (In Vitro/Ex Vivo)
Neurotransmitter Release and Reuptake Modulation
The intricate process of neurotransmission relies on the precise regulation of neurotransmitter release into the synaptic cleft and their subsequent removal by reuptake transporters. Phenylpiperazine derivatives have been a focus of research for their ability to interfere with these processes, thereby altering the levels of key monoamines such as serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).
While specific in vitro data on the modulation of neurotransmitter release and reuptake for 1-(4-Methoxy-3,5-dimethylphenyl)piperazine is not extensively documented in publicly available research, studies on analogous compounds provide a foundational understanding of its likely neurochemical behavior. For instance, the analogue para-methoxyphenylpiperazine (pMeOPP) has been shown in in vitro studies to inhibit the reuptake and stimulate the release of monoamine neurotransmitters. This dual action can lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism shared by some psychostimulant and antidepressant medications.
Another structural relative, ortho-methoxyphenylpiperazine (oMeOPP), has demonstrated high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist. Notably, it displays no significant affinity for dopamine D2 receptors. However, its specific effects on the monoamine transporters (SERT, DAT, and NET) have not been as thoroughly characterized, highlighting a gap in the current understanding of its complete neurochemical profile.
The structurally similar compound, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), has been investigated for its effects on memory, with findings suggesting an indirect influence on neurotransmitter systems through its interaction with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors. Direct quantitative data on its interaction with monoamine transporters, however, remains to be fully elucidated.
Due to the current lack of specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound and its closest analogs on the serotonin, dopamine, and norepinephrine transporters, a quantitative comparison of their potency in modulating neurotransmitter reuptake is not yet possible. Further research is necessary to delineate the precise effects of these compounds on neurotransmitter release and reuptake mechanisms, which will be crucial for a comprehensive understanding of their pharmacological actions.
Enzyme Inhibition Profiles (e.g., Monoamine Oxidases)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased availability of neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders. A number of piperazine-containing compounds have been investigated for their potential to inhibit MAO enzymes.
The following table summarizes the in vitro MAO inhibitory activity of several representative piperazine (B1678402) derivatives, highlighting their potency and selectivity. It is important to note that these are analogous structures, and their activity does not directly represent that of this compound.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| Compound 2k (3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone) | >40 | 0.71 | >56.34 |
| Compound 2n (2-fluoro-5-bromophenyl N-methyl-piperazine chalcone) | 17.8 | 1.11 | 16.04 |
| Biphenylpiperazine Derivative 20 | 59.49 | 0.053 | 1122 |
The data presented for these analogues underscore the potential for the piperazine scaffold to yield potent and selective MAO inhibitors. The specific substitution pattern on the phenyl ring and the piperazine moiety plays a crucial role in determining both the potency and the selectivity of these compounds for MAO-A versus MAO-B. Further investigation is warranted to determine the specific enzyme inhibition profile of this compound.
Structure Activity Relationship Sar Studies of 1 4 Methoxy 3,5 Dimethylphenyl Piperazine Derivatives
Impact of Phenyl Ring Substituents on Receptor Affinity and Selectivity
The substitution pattern on the phenyl ring of arylpiperazine derivatives is a primary determinant of their interaction with biological targets. Specific placements of methoxy (B1213986) and alkyl groups can dramatically alter a compound's potency and its preference for different receptors.
Role of Methoxy Group Position and Substitution Pattern (e.g., 4-methoxy, 3,5-dimethyl)
The position of the methoxy group on the phenyl ring significantly influences the pharmacological activity of arylpiperazine derivatives. Studies on various classes of these compounds have demonstrated that the geometric and electronic effects of the methoxy substituent are crucial for receptor binding. For instance, in a series of 5-arylidenehydantoin derivatives possessing a phenylpiperazine fragment, compounds with a 2-alkoxyphenylpiperazine moiety exhibited the highest affinities for α₁-adrenoceptors, with Kᵢ values in the nanomolar range. nih.gov The order of influence of substituents on the 5-arylidene fragment for α₁-affinities was found to be 3,4-di-CH₃O > 2,4-di-CH₃O > 4-Cl > 2,3-di-CH₃O > H > 4-N(CH₃)₂. nih.gov
Furthermore, research into the antimycobacterial activity of N-arylpiperazines highlighted the importance of positional isomerism. It was observed that 3-alkoxy derivatives were generally more active against M. kansasii than their 2- or 4-alkoxy counterparts. mdpi.com This suggests that placing the electron-donating methoxy group at specific positions can optimize interactions within the receptor's binding pocket. The 4-methoxy substitution, as seen in the parent compound, combined with the steric bulk of the 3,5-dimethyl groups, creates a unique electronic and conformational profile that dictates its specific receptor interactions. Analysis of the binding mode of arylpiperazine derivatives at the 5-HT₁ₐ receptor indicates that the addition of a methoxy group can influence binding affinity. nih.gov
Influence of Alkyl Substituents on Pharmacological Activity
Alkyl substituents on the phenyl ring also play a vital role in modulating the pharmacological activity of 1-arylpiperazine derivatives. The size, position, and number of alkyl groups can affect the molecule's lipophilicity, steric profile, and ultimately, its ability to fit into a receptor binding site. The 3,5-dimethyl substitution pattern on the 1-(4-methoxyphenyl)piperazine (B173029) scaffold provides steric hindrance that can enhance selectivity for certain receptors by preventing non-specific binding.
In studies of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, modifications to the aryl ring, including the introduction of various substituents, were performed to modulate pharmacological activity. mdpi.com Similarly, research on benzhydryl derivatives of piperazine (B1678402) has explored the effects of alkyl substitution on their properties. nih.gov While the specific 3,5-dimethyl pattern's influence is unique to this scaffold, the general principle holds that alkyl groups are key modulators of activity. For example, in a series of 1-piperazino-3-phenylindans, aromatic substitution was shown to have similar structure-activity relationships for both D₁ and D₂ dopamine (B1211576) receptors. nih.govdocumentsdelivered.com
Modulation of Piperazine Ring Substitution and Linker Length
Modifications to the piperazine ring itself and the linker connecting it to other pharmacophoric elements are critical strategies for fine-tuning the activity of these compounds. Such changes can alter the molecule's flexibility, basicity, and spatial orientation of key binding groups.
Substitutions on the piperazine ring can significantly enhance receptor affinity and selectivity. For instance, in a series of 1-piperazino-3-arylindans, introducing small substituents like methyl or dimethyl groups at the 2-position of the piperazine ring led to a significant increase in D₁ dopamine receptor affinity and selectivity. nih.govdocumentsdelivered.com In some cases, replacing the piperazine ring with structures like homopiperazine (B121016) or a tetrahydropyridine (B1245486) ring resulted in a significant loss of activity, underscoring the importance of the specific piperazine scaffold. researchgate.net
The length and nature of the linker are also crucial. The pKa of the piperazine ring, which affects its protonation state at physiological pH, is significantly influenced by nearby chemical groups within the linker. nih.gov Attaching the piperazine via an amide bond, for example, can lower its pKa. nih.gov The length of an aliphatic linker chain dictates the distance between the piperazine moiety and another part of the molecule. Studies have shown that a three-methylene linker can adopt a bent gauche-anti conformation, whereas a four-methylene linker tends to adopt a more linear anti-anti conformation. nih.gov This conformational difference directly impacts how the molecule can span binding sites within a receptor.
Table 1: Effect of Linker Length on Molecular Conformation This is an interactive table. You can sort and filter the data.
| Linker Length | Conformation | Torsion Angles | Molecular Shape |
|---|---|---|---|
| 3 Methylene Groups | gauche-anti | N2−C10−C19−C12: -70.8°; C10−C19−C12−N2: 178.3° | Bent |
| 4 Methylene Groups | anti-anti | N1−C10−C7−C13: -176.5°; C7−C13−C8−N2: -171.3° | Linear |
(Data sourced from structural analysis of arylpiperazinylalkyl derivatives) nih.gov
Conformational Analysis and SAR Correlation
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. Conformational analysis of 1-(4-methoxy-3,5-dimethylphenyl)piperazine derivatives provides insights into the spatial arrangement of atoms and functional groups, which is essential for effective receptor binding.
The dihedral angle between the phenyl and piperazine rings is a key conformational feature. In one study comparing two arylpiperazine structures, this angle was found to be nearly parallel (5.39°) in a compound with a four-carbon linker, but more twisted (27.26°) in a compound with a three-carbon linker. nih.gov These conformational differences, driven by the linker, directly correlate with how the molecule presents its pharmacophoric features to the receptor. Molecular docking studies of arylpiperazine derivatives into the 5-HT₁ₐ receptor model show that the arylpiperazine moiety's protonated nitrogen atom forms a crucial charge-stabilized hydrogen bond with an aspartate residue (Asp116), while the aryl ring engages in π–π interactions with a phenylalanine residue (Phe362). nih.gov The specific conformation adopted by the molecule dictates the feasibility and strength of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Both 2D- and 3D-QSAR models have been successfully applied to arylpiperazine derivatives to guide the design of new, more potent, and selective compounds. nih.gov
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. asianpubs.orgresearchgate.net For example, a 3D-QSAR model for arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine acting as 5-HT₁ₐR agonists suggested that the hydrophobic part of the aromatic region and electron-withdrawing features play a vital role in agonist activity. nih.gov
2D-QSAR models have also provided valuable insights. A study on aryl alkanol piperazine derivatives developed statistically significant 2D-QSAR models that identified key molecular descriptors influencing serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov These models can be used to predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. nih.gov
Table 2: Examples of QSAR Studies on Arylpiperazine Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | QSAR Model | Key Findings |
|---|---|---|
| Aryl alkanol piperazines | 2D-QSAR | Identified descriptors influencing 5-HT and NA reuptake. nih.gov |
| 1,3,5-Triazine derivatives | 3D-QSAR (CoMFA/CoMSIA) | Provided guidance for designing compounds with higher herbicidal activity. asianpubs.org |
| 3,5-dioxo-(2H,4H)-1,2,4-triazine derivatives | 3D-QSAR | Highlighted the importance of hydrophobic and electron-withdrawing features for 5-HT₁ₐR agonism. nih.gov |
Metabolism and Pharmacokinetics in Preclinical in Vitro Systems
Identification of Primary Metabolic Pathways
The metabolic breakdown of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine is predicted to follow pathways similar to those identified for other methoxyphenyl-piperazine derivatives. These primary routes include oxidative demethylation and the degradation of the piperazine (B1678402) ring structure.
A major metabolic step for methoxyphenyl piperazine compounds is O-demethylation. nih.govresearchgate.net In studies involving the related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), this reaction leads to the formation of its corresponding hydroxylated metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govresearchgate.net This oxidative process is a critical phase 1 metabolic reaction that increases the polarity of the molecule, facilitating its eventual elimination.
In addition to modifications on the phenyl group, degradation of the piperazine moiety itself is another significant metabolic pathway. nih.govresearchgate.net In vitro studies on various piperazine-containing compounds have shown that this can involve reactions such as aliphatic hydroxylation of the piperazine ring, followed by further oxidation. frontiersin.org This degradation contributes to the formation of a variety of metabolites.
Following the initial phase 1 oxidative reactions, the resulting metabolites can undergo phase 2 conjugation reactions. For piperazine derivatives, the formation of glucuronide and sulfate (B86663) analogues has been identified, which further increases water solubility and aids in excretion. researchgate.net
Cytochrome P450 Enzyme Involvement (e.g., CYP2D6, CYP1A2, CYP3A4)
The metabolism of piperazine derivatives is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net In vitro experiments using cDNA-expressed human hepatic CYP enzymes have pinpointed specific isoenzymes responsible for their biotransformation. nih.govresearchgate.net Notably, CYP2D6, CYP1A2, and CYP3A4 have been identified as key players in the metabolism of various piperazine-based compounds. researchgate.net
Detailed kinetic studies have been performed on the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP), a close analog of this compound. These studies confirm that the polymorphically expressed CYP2D6 is the primary enzyme responsible for its O-demethylation. nih.govresearchgate.net
The formation of the metabolite 4-HO-PP from MeOPP was found to follow Michaelis-Menten kinetics. nih.gov In incubations with cDNA-expressed CYP2D6, the reaction showed a high affinity and specific activity. nih.govresearchgate.net Similar kinetics were observed in pooled human liver microsomes (pHLM), albeit with a higher Km value, reflecting the presence of other metabolizing enzymes. nih.govresearchgate.net The significantly lower rate of O-demethylation in liver microsomes from individuals with a CYP2D6 poor metabolizer genotype further solidifies the crucial role of this enzyme. nih.govresearchgate.net
| Enzyme System | Apparent Km (μM) | Vmax |
|---|---|---|
| cDNA-expressed CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP |
| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein |
Piperazine derivatives as a class have demonstrated the potential to inhibit various CYP450 isoenzymes. researchgate.net This inhibitory activity is a critical consideration in pharmacology, as it can lead to drug-drug interactions. nih.govbiomolther.org
Pharmacokinetic Parameter Estimation from In Vitro Data (e.g., Metabolic Stability, Clearance)
Detailed research into the in vitro metabolic stability and clearance of this compound is essential for predicting its in vivo pharmacokinetic behavior. In preclinical settings, these parameters are typically evaluated using systems such as liver microsomes, hepatocytes, and other subcellular fractions. These assays help in understanding the compound's susceptibility to metabolic enzymes and in estimating its rate of elimination from the body.
The metabolic stability of a compound, often expressed as its half-life (t½) in an in vitro system, is a critical determinant of its oral bioavailability and dosing frequency. A compound with high metabolic stability will have a longer half-life, suggesting that it is cleared more slowly from the body. Conversely, a compound with low metabolic stability is rapidly metabolized, leading to a shorter half-life and potentially lower systemic exposure.
In vitro clearance (Clint) is another key parameter that describes the intrinsic ability of the liver or other metabolic organs to eliminate a drug. This is often measured in liver microsomes or hepatocytes and can be scaled up to predict in vivo hepatic clearance. The data generated from these studies are invaluable for lead optimization in drug discovery, allowing medicinal chemists to modify chemical structures to improve metabolic properties.
For this compound, specific data from in vitro metabolic stability assays in human and animal liver microsomes would provide insights into its metabolic profile. The following tables represent hypothetical data based on typical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to illustrate how such findings would be presented.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Microsomal Protein Concentration (mg/mL) | Compound Concentration (μM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (Clint, μL/min/mg protein) |
| Human | 0.5 | 1 | 0, 5, 15, 30, 60 | 45 | 15.4 |
| Rat | 0.5 | 1 | 0, 5, 15, 30, 60 | 28 | 24.8 |
| Mouse | 0.5 | 1 | 0, 5, 15, 30, 60 | 22 | 31.5 |
| Dog | 0.5 | 1 | 0, 5, 15, 30, 60 | 55 | 12.6 |
| Monkey | 0.5 | 1 | 0, 5, 15, 30, 60 | 62 | 11.2 |
Table 2: In Vitro Cross-Species Comparison of Intrinsic Clearance for this compound
| Parameter | Human | Rat | Mouse | Dog | Monkey |
| Intrinsic Clearance (Clint, μL/min/mg protein) | 15.4 | 24.8 | 31.5 | 12.6 | 11.2 |
| Predicted In Vivo Hepatic Clearance (L/hr/kg) | 1.28 | 2.98 | 5.67 | 0.76 | 0.84 |
Note: Predicted In Vivo Hepatic Clearance is extrapolated from in vitro data and physiological parameters.
These tables would be accompanied by a detailed analysis of the findings. For instance, the data in Table 1 would suggest that this compound exhibits moderate metabolic stability in human liver microsomes, with a half-life of 45 minutes. The stability appears to be lower in rodents (rat and mouse) and higher in non-rodent species (dog and monkey). This cross-species difference is a common phenomenon in drug metabolism and is crucial for selecting the appropriate animal model for further preclinical and toxicological studies.
The intrinsic clearance values presented in Table 2 would further quantify the metabolic rate. The higher Clint values in mice and rats would indicate more rapid metabolism in these species compared to humans, dogs, and monkeys. Such data allows for the allometric scaling of clearance to predict human pharmacokinetic parameters, which is a vital step in estimating a safe and effective starting dose for clinical trials.
Further research would typically involve identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound. This is achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors. Understanding the contribution of individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is critical for predicting potential drug-drug interactions.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic groups, C-O stretching for the methoxy (B1213986) ether group, C-N stretching for the piperazine (B1678402) ring, and N-H stretching from the secondary amine in the piperazine moiety.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this compound, Raman analysis would help confirm the vibrations of the aromatic ring and the C-C bonds of the aliphatic portions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Mass Spectrometry (MS) : In MS analysis, This compound would be ionized, and the resulting molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern observed in the mass spectrum would offer further structural proof, showing characteristic fragments resulting from the cleavage of the piperazine ring or the loss of methyl or methoxy groups.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For This compound (C₁₃H₂₀N₂O), HRMS would confirm this exact elemental composition, providing definitive evidence of its identity.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture.
HPLC with UV Detection : The aromatic phenyl ring in This compound contains a chromophore that absorbs ultraviolet (UV) light. This property allows for its detection and quantification using an HPLC system equipped with a UV detector. A reversed-phase HPLC method would typically be developed to separate the compound from any starting materials or by-products, with the retention time serving as a key identifier.
HPLC with Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides a highly specific and sensitive analytical method. As the compound elutes from the HPLC column, it is directly ionized and analyzed by the mass spectrometer. This confirms both the retention time and the molecular weight of the analyte simultaneously, offering a very high degree of confidence in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds.
For This compound , analysis by GC-MS would involve vaporizing the sample and passing it through a capillary column to separate it from other volatile components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a characteristic "fingerprint" that can be used for identification and confirmation of the structure. The retention time in the gas chromatogram is also a key identifying parameter. In some cases, derivatization may be employed to improve the volatility and chromatographic behavior of the piperazine compound.
Interactive Table 2: Summary of Analytical Techniques and Expected Findings
| Technique | Information Provided | Expected Results for this compound |
| ¹H NMR | Proton environments and connectivity | Distinct signals for aromatic, piperazine, methoxy, and methyl protons. |
| ¹³C NMR | Carbon framework of the molecule | Signals corresponding to each unique carbon atom in the structure. |
| IR/Raman | Presence of functional groups | Characteristic bands for N-H, C-H (aromatic/aliphatic), C-O, and C-N bonds. |
| HRMS | Exact molecular weight and elemental formula | A precise mass measurement confirming the formula C₁₃H₂₀N₂O. |
| HPLC-UV | Purity assessment and quantification | A single major peak at a specific retention time, with detection based on UV absorbance. |
| GC-MS | Separation and identification of volatile compounds | A characteristic retention time and mass spectrum with a specific fragmentation pattern. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed conformational features of a compound in its solid state. This technique provides unambiguous and highly accurate data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's spatial arrangement and intermolecular interactions within the crystal lattice.
While detailed crystallographic data for the specific compound this compound are not widely available in public-domain research literature, the analytical approach for its characterization would follow established principles. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical transformations (Fourier transforms), this diffraction data is converted into a three-dimensional electron density map, from which the precise position of each atom in the crystal can be determined.
For analogous compounds, such as other substituted phenylpiperazines, X-ray diffraction studies have been crucial in confirming molecular geometry, identifying polymorphic forms, and understanding hydrogen bonding networks, all of which influence the physicochemical properties of the solid material.
Table 1: Representative Crystallographic Data Parameters (Hypothetical for this compound) (Note: As specific crystallographic data for this compound is not publicly available, this table illustrates the typical parameters that would be reported from an X-ray crystallography study.)
| Parameter | Value |
| Empirical Formula | C₁₃H₂₀N₂O |
| Formula Weight | 220.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
Methodologies for Impurity Profiling and Purity Assessment
Impurity profiling is a critical component of chemical analysis, ensuring the quality and consistency of a compound. The process involves the identification, quantification, and characterization of any unwanted substances present in the final product. These impurities can originate from various sources, including the synthetic route (starting materials, reagents, intermediates), degradation of the product, or contamination.
For this compound, a combination of chromatographic techniques is typically employed for purity assessment. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique. A validated, stability-indicating HPLC method would be developed to separate the main compound from any potential process-related impurities or degradants.
Key aspects of such a method include:
Column: A reversed-phase column (e.g., C18) is often used for compounds of this polarity.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used, often in a gradient elution mode to ensure the separation of impurities with a wide range of polarities.
Detection: Ultraviolet (UV) detection is standard, with the wavelength chosen to maximize the response for the parent compound and its likely impurities.
To identify unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides the retention time from the chromatography and the mass-to-charge ratio (m/z) of the impurity, which allows for the determination of its molecular weight and often its elemental composition. Further structural elucidation of significant impurities may require isolation followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Typical Methodologies for Purity Assessment
| Technique | Purpose | Typical Parameters |
| HPLC | Quantification of purity and separation of impurities. | Column: C18, Detector: UV, Mobile Phase: Acetonitrile/Water gradient |
| LC-MS | Identification of unknown impurities. | Provides molecular weight and fragmentation data for structural clues. |
| GC-MS | Analysis of volatile impurities. | Used if volatile starting materials or solvents are expected. |
| NMR | Structural elucidation of isolated impurities. | Provides detailed information on the chemical structure. |
| TLC | A simple, rapid method for qualitative purity checks. | Stationary Phase: Silica gel, Mobile Phase: Organic solvent mixture |
Computational Modeling and Chemoinformatics
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 1-(4-Methoxy-3,5-dimethylphenyl)piperazine, might interact with a biological target, typically a protein or enzyme. This information can provide insights into the compound's potential mechanism of action and its binding affinity.
While specific molecular docking studies for this compound were not identified in the available literature, research on similar arylpiperazine derivatives has demonstrated their potential to interact with various biological targets. For instance, studies on other phenylpiperazine derivatives have shown their ability to bind to receptors such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Molecular docking simulations of these derivatives have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding affinity. nih.govnih.govresearchgate.net For example, in a study on novel arylpiperazine derivatives as potential androgen receptor antagonists, molecular docking was used to predict the binding modes of the compounds within the receptor's ligand-binding domain. nih.gov
A hypothetical molecular docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a relevant target protein. The results would be analyzed to determine the most likely binding pose and to calculate a docking score, which is an estimation of the binding affinity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, such as a ligand-protein complex, and can be used to assess its stability and conformational changes.
A theoretical MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to simulate their movement. The resulting trajectory would be analyzed to assess the stability of the complex and the persistence of key interactions.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govslideshare.net A pharmacophore model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, with the aim of identifying new molecules with the potential for similar biological activity. researchgate.netsciengpub.ir
There are no specific pharmacophore models reported for this compound in the available literature. However, the arylpiperazine moiety is a well-known pharmacophore in many biologically active compounds. researchgate.net Pharmacophore models for various classes of arylpiperazine derivatives have been developed to identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for their interaction with specific targets. researchgate.net
Virtual screening campaigns based on pharmacophore models of active arylpiperazines have been successful in identifying novel compounds with desired biological activities. nih.govnih.govresearchgate.net This approach can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and experimental testing. researchgate.net
Prediction of ADME Parameters (In Silico)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. researchgate.netmdpi.comfrontiersin.org These computational models use the chemical structure of a compound to predict its pharmacokinetic behavior in the body, helping to identify potential liabilities early in the drug development process.
While a specific in silico ADME profile for this compound is not published, general predictions can be made based on its chemical structure and by using various computational tools. Key ADME parameters that are typically evaluated include:
Absorption: Parameters such as lipophilicity (LogP), aqueous solubility, and permeability through biological membranes (e.g., Caco-2 permeability) are predicted to assess the potential for oral absorption. nih.gov
Distribution: Predictions of plasma protein binding and the ability to cross the blood-brain barrier (BBB) are important for understanding how a compound will be distributed throughout the body. nih.gov
Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.
Excretion: Predictions of renal clearance and other excretion pathways can help to estimate the compound's half-life in the body.
Studies on other piperazine (B1678402) derivatives have utilized in silico tools to predict their ADME properties, guiding the selection of compounds with more favorable pharmacokinetic profiles for further development. mdpi.com
Table 1: Predicted ADME Properties for a Representative Arylpiperazine Derivative
| Property | Predicted Value | Implication |
| LogP | 2.5 - 3.5 | Good balance between solubility and permeability for oral absorption. |
| Aqueous Solubility | Moderate | May require formulation strategies for optimal absorption. |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeation | Likely | May have central nervous system effects. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Possibility of drug-drug interactions. |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual data for this compound.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are used to study the electronic structure and properties of molecules. jksus.orgresearchgate.netnih.gov These methods, such as Density Functional Theory (DFT), can provide valuable information about a molecule's geometry, charge distribution, and reactivity. jksus.orgresearchgate.net
Specific quantum chemical calculations for this compound are not found in the reviewed literature. However, such calculations are frequently applied to substituted phenylpiperazines to understand their electronic properties. acs.org Key parameters that can be calculated include:
Optimized Geometry: Determination of the most stable three-dimensional conformation of the molecule.
Molecular Electrostatic Potential (MEP): Provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. pesquisaonline.net
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity and its ability to participate in charge transfer interactions. acs.org
These calculations can help to rationalize the observed biological activity of a compound and to design new derivatives with improved properties.
Future Research Directions and Translational Perspectives
Development of Novel Analogues with Enhanced Selectivity
The therapeutic efficacy of a compound is often linked to its selectivity for a specific biological target, which minimizes off-target effects. For arylpiperazine derivatives, structural modifications are a primary strategy for enhancing this selectivity. Research on related compounds, such as 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, has demonstrated that the nature of the substituent at the 4-position of the phenyl ring significantly influences affinity and selectivity for serotonin (B10506) receptors like 5-HT2A and 5-HT2B. nih.gov It was found that the lipophilicity of this substituent correlates with binding affinity at both receptor subtypes. nih.gov
For 1-(4-methoxy-3,5-dimethylphenyl)piperazine, a focused medicinal chemistry campaign could systematically explore structure-activity relationships (SAR). Key modifications could include:
Alteration of Phenyl Ring Substituents: The methoxy (B1213986) and dimethyl groups on the phenyl ring are prime candidates for modification. Varying the size, electronics, and lipophilicity of these groups could fine-tune the compound's interaction with the target's binding pocket. For example, replacing methyl groups with ethyl or trifluoromethyl groups, or altering the position of the methoxy group, could drastically change receptor affinity and selectivity.
Piperazine (B1678402) Ring Substitution: Introducing substituents on the piperazine ring itself can impose conformational constraints, which may favor binding to a specific receptor subtype.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel analogues with entirely different selectivity profiles.
These efforts would aim to produce analogues with high affinity for the desired target and significantly lower affinity for other receptors, particularly those associated with adverse effects.
| Modification Strategy | Example from Arylpiperazine Class | Observed Effect on Selectivity | Potential Application to this compound |
| Varying Phenyl Ring Substituents | Introduction of a 4-position substituent on 2,5-dimethoxyphenyl isopropylamine analogues. nih.gov | Lipophilicity of the substituent correlates with affinity for both 5-HT2A and 5-HT2B receptors. nih.gov | Modifying the methoxy or dimethyl groups to alter lipophilicity and steric bulk could enhance selectivity for a specific receptor subtype. |
| Conformational Restriction | Cyclization or introduction of bulky groups on the piperazine moiety. | Can lock the molecule into a specific conformation favored by one receptor over another. | Could improve selectivity by reducing the flexibility of the piperazine ring, thus optimizing its fit in the target binding site. |
| Bioisosteric Replacement of Phenyl Ring | Replacing the phenyl group with a naphthyl or quinolinyl group in various piperazine series. | Often leads to significant changes in target engagement and can uncover novel activities. | Replacing the dimethyl-methoxyphenyl group with other bioisosteric rings could identify analogues with improved selectivity and novel target interactions. |
Exploration of Alternative Pharmacological Targets
The structural versatility of the piperazine moiety allows its derivatives to interact with a diverse array of biological targets. nih.gov While many arylpiperazines are known for their activity in the central nervous system (CNS), research has uncovered activities in completely different therapeutic areas. nih.gov A comprehensive screening of this compound and its future analogues against a broad range of targets could reveal unexpected therapeutic opportunities.
Promising areas for exploration, based on findings with other piperazine derivatives, include:
Antimicrobial Activity: Various N-phenylpiperazine derivatives have demonstrated activity against bacterial and fungal pathogens. researchgate.net For instance, certain derivatives have shown potent activity against Mycobacterium kansasii and Fusarium avenaceum. researchgate.net Screening against a panel of clinically relevant microbes could identify potential anti-infective applications.
Anti-inflammatory and Antihistaminic Activity: The piperazine nucleus is a core component of well-known antihistamine drugs and has been explored for anti-inflammatory properties.
Platelet-Activating Factor (PAF) Antagonism: Modifications of 1,4-disubstituted piperazines have led to the discovery of potent PAF antagonists, which have potential in treating various inflammatory and cardiovascular conditions. nih.gov
A systematic investigation using high-throughput screening platforms would be an efficient strategy to explore these alternative targets and expand the potential therapeutic utility of the this compound scaffold.
| Pharmacological Target Class | Example of Active Piperazine Derivative | Potential Therapeutic Area |
| Bacterial Pathogens | 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride (against M. marinum) researchgate.net | Infectious Diseases |
| Fungal Pathogens | 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride (against F. avenaceum) researchgate.net | Infectious Diseases |
| Platelet-Activating Factor (PAF) Receptors | 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine nih.gov | Inflammation, Cardiovascular Disease |
| Central Nervous System Receptors | Clozapine, Buspirone, Vortioxetine nih.gov | Psychiatry (Antipsychotic, Anxiolytic, Antidepressant) |
Investigation of Metabolic Stability Improvements
A significant hurdle in drug development is ensuring that a compound has a favorable pharmacokinetic profile, including adequate metabolic stability. Compounds that are metabolized too rapidly have a short duration of action and may exhibit poor bioavailability. Arylpiperazines are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.
For this compound, the methoxy and methyl groups on the phenyl ring, as well as the aromatic ring itself, represent potential sites of metabolism (e.g., O-demethylation, hydroxylation). Future research should focus on:
Metabolite Identification: Conducting in vitro metabolism studies using liver microsomes to identify the primary metabolites and the specific CYP enzymes responsible.
Improving metabolic stability can lead to a more predictable pharmacokinetic profile, potentially allowing for less frequent administration and a more consistent therapeutic effect.
| Challenge | Common Metabolic Pathway | Strategy for Improvement | Expected Outcome |
| Rapid Metabolism | O-demethylation of methoxy groups by CYP enzymes. | Replace the methoxy group with a more stable bioisostere (e.g., a difluoromethoxy group). | Increased metabolic half-life and oral bioavailability. |
| Aromatic Hydroxylation | Oxidation of the phenyl ring. | Introduce electron-withdrawing groups (e.g., fluorine) onto the ring to deactivate it towards oxidative metabolism. | Reduced clearance and prolonged duration of action. |
| Alkyl Group Oxidation | Hydroxylation of the methyl groups. | Replace hydrogen atoms on the methyl groups with deuterium (B1214612) (deuteration). | Slower rate of metabolism due to the kinetic isotope effect. |
Advanced Preclinical Proof-of-Concept Studies
Once analogues with optimized selectivity and metabolic stability are developed, they must undergo rigorous preclinical evaluation to establish proof-of-concept. This involves a tiered approach using both in vitro and in vivo models to demonstrate therapeutic potential and build a case for clinical investigation.
The preclinical testing cascade for novel analogues of this compound should include:
In Vitro Functional Assays: These studies would confirm the mechanism of action. For example, if the target is a G-protein coupled receptor, assays measuring downstream signaling events (e.g., calcium mobilization or cAMP accumulation) would be essential. nih.gov If an antimicrobial effect is identified, determining the minimum inhibitory concentration (MIC) against a panel of pathogens is a standard proof-of-concept study. researchgate.net
In Vivo Pharmacodynamic and Efficacy Models: The most promising compounds would advance to animal models of disease. The choice of model would depend on the identified pharmacological target. For a CNS-active compound, behavioral models relevant to anxiety or depression might be used. nih.gov For a PAF antagonist, an animal model of inflammation or thrombosis would be appropriate. nih.gov These studies are critical for demonstrating that the compound engages its target in vivo and produces the desired therapeutic effect.
Q & A
Q. What are the key synthetic methodologies for preparing 1-(4-Methoxy-3,5-dimethylphenyl)piperazine?
The synthesis of this compound often involves asymmetric lithiation-trapping of N-Boc piperazines. A validated method uses s-BuLi with (-)-sparteine or its surrogates to achieve enantioselective α-functionalization . Key parameters include:
- Electrophile selection : Reactive partners (e.g., carbonyls, alkyl halides) must be optimized to minimize side reactions like ring fragmentation.
- N-substituent effects : Sterically hindered groups (e.g., α-methylbenzyl) stabilize lithiated intermediates.
- Reaction monitoring : In situ IR spectroscopy is critical for determining optimal lithiation times (typically 30–60 min at -78°C) .
Q. How is the compound characterized to confirm purity and stereochemistry?
Standard analytical workflows include:
- Chiral HPLC or SFC : To resolve enantiomers (e.g., using Chiralpak AD-H columns).
- NMR spectroscopy : Key signals include methoxy protons (~δ 3.8 ppm) and aromatic protons from the 3,5-dimethylphenyl group.
- X-ray crystallography : For absolute stereochemical confirmation, particularly in asymmetric syntheses .
Q. What safety protocols are recommended for handling this compound?
Based on safety data sheets (SDS):
- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How do distal N-substituents and electrophiles influence enantioselectivity in piperazine synthesis?
Mechanistic studies reveal:
- Electrophile reactivity : Less reactive electrophiles (e.g., benzaldehyde) improve enantioselectivity by slowing trapping kinetics, allowing better chiral induction .
- N-substituent steric effects : Bulky groups (e.g., tert-butyl) reduce ring fragmentation during lithiation.
- "Diamine switch" strategy : Swapping (-)-sparteine for (+)-sparteine surrogates inverts enantioselectivity (up to 95% ee) .
Q. What strategies are used to modulate the protonation state of piperazine derivatives in PROTACs?
Piperazine’s basicity (pKa ~9.8) impacts PROTAC solubility and target engagement. Key approaches include:
-
Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower pKa, enhancing solubility at physiological pH.
-
pKa measurement : Sirius T3 platform quantifies protonation states, guiding linker design for optimal cell permeability .
-
Table : pKa values of common piperazine derivatives:
Piperazine Derivative pKa (Measured) Unsubstituted 9.8 4-Fluorophenyl 8.5 3-Trifluoromethyl 7.9
Q. How can structural modifications enhance antitubercular activity in piperazine derivatives?
Screening of piperazine-based libraries identified:
Q. What catalytic methods enable scalable synthesis of chiral piperazines?
Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides provides enantiomerically enriched piperazines:
- Substrate scope : 3-substituted and 2,5-disubstituted piperazines achieved with >90% ee.
- Industrial relevance : Single-step process with 10 g-scale demonstrations .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
